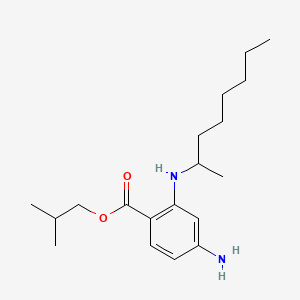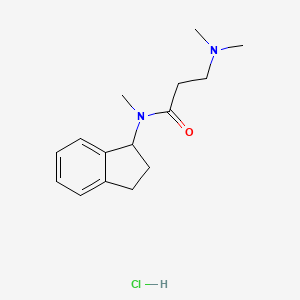
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an indanamine core, which is modified with a dimethylaminopropionyl group and a methyl group, forming a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride typically involves multiple steps, starting with the preparation of the indanamine core. This is followed by the introduction of the dimethylaminopropionyl group and the methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency in the product’s quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride include:
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
- N-(2-Chloropropyl)dimethylamine hydrochloride
- 2-Dimethylaminoethyl chloride hydrochloride .
Uniqueness
This compound stands out due to its unique indanamine core and the specific functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
6520-63-4 |
|---|---|
Fórmula molecular |
C15H23ClN2O |
Peso molecular |
282.81 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-3-(dimethylamino)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-16(2)11-10-15(18)17(3)14-9-8-12-6-4-5-7-13(12)14;/h4-7,14H,8-11H2,1-3H3;1H |
Clave InChI |
CDRLYEOHKNKIGI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)N(C)C1CCC2=CC=CC=C12.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



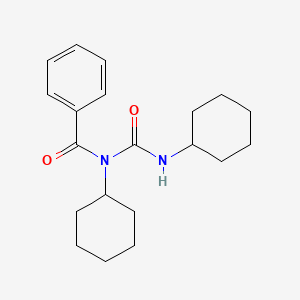

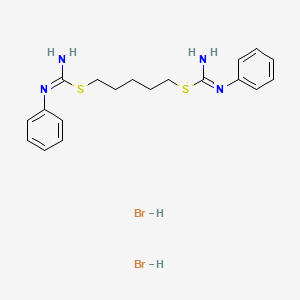
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)

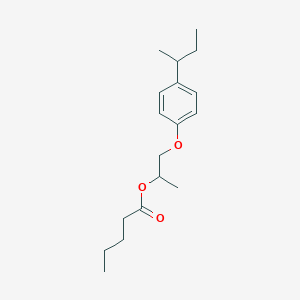
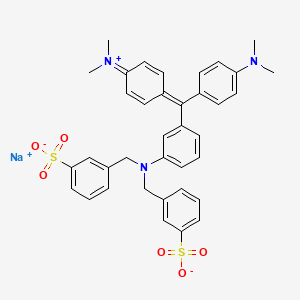
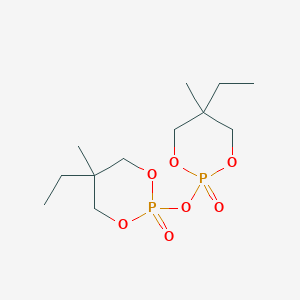
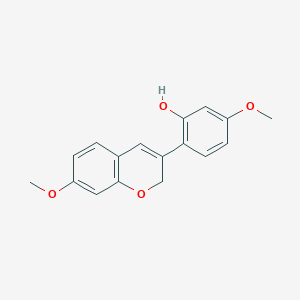
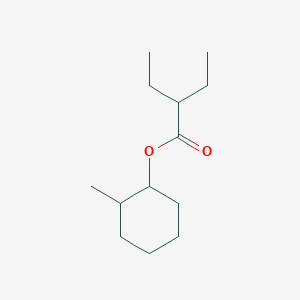
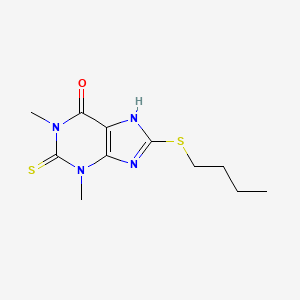
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
